molecular formula C22H31ClN2O2S B2819840 1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide CAS No. 2415532-51-1

1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide

Cat. No.: B2819840
CAS No.: 2415532-51-1
M. Wt: 423.01
InChI Key: WEPDAHAGLHEZOB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a thiomorpholine ring, and a cyclopentane carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent such as thionyl chloride.

    Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized by reacting a suitable amine with sulfur and an appropriate alkylating agent.

    Cyclopentane Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, gene expression, and metabolic processes, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol and 1-(4-chlorophenyl)ethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone share structural similarities.

    Uniqueness: The presence of the thiomorpholine ring and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O2S/c23-19-5-3-18(4-6-19)22(7-1-2-8-22)20(26)24-17-21(9-13-27-14-10-21)25-11-15-28-16-12-25/h3-6H,1-2,7-17H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPDAHAGLHEZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCOCC3)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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